2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13373595
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10Cl3NO |
---|---|
Molecular Weight | 266.5 g/mol |
IUPAC Name | 2-chloro-N-[(2,6-dichlorophenyl)methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 |
Standard InChI Key | JKKNAMAAKRCORH-UHFFFAOYSA-N |
SMILES | CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
Canonical SMILES | CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a molecular formula of C₁₁H₁₀Cl₃NO, with a molecular weight of 278.56 g/mol. Its structure includes:
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A 2,6-dichlorobenzyl group attached to the nitrogen atom of the acetamide moiety.
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A methyl group substituting the nitrogen atom, enhancing steric and electronic effects.
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A chlorine atom at the α-position of the acetamide chain, influencing reactivity .
Table 1: Key Structural Features
Feature | Description |
---|---|
Benzyl substitution | 2,6-dichloro configuration |
Acetamide backbone | N-methyl and α-chloro substituents |
Molecular symmetry | Planar acetamide group with ortho-chlorines |
Physicochemical Properties
While experimental data for this specific compound are sparse, analogs such as 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide (C₁₀H₁₀Cl₃NO, MW 266.5 g/mol) exhibit:
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LogP (octanol-water): ~3.2 (indicating moderate hydrophobicity).
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Solubility: Low in water (<0.1 mg/mL), soluble in polar aprotic solvents (e.g., DMF, DMSO).
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a three-step protocol adapted from patented methodologies for dichlorinated acetamides :
Step 1: Acylation of Methylamine
Reacting methylamine with chloroacetyl chloride in toluene at 0–5°C yields 2-chloro-N-methylacetamide.
Step 2: Benzylation with 2,6-Dichlorobenzyl Chloride
A nucleophilic substitution reaction introduces the 2,6-dichlorobenzyl group using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and sodium carbonate :
Step 3: Purification
Vacuum distillation or recrystallization from ethanol/water mixtures achieves >98% purity .
Table 2: Optimized Synthesis Parameters
Parameter | Condition | Yield |
---|---|---|
Temperature | 85°C (Step 2) | 92–95% |
Catalyst | Benzyltriethylammonium chloride (0.5 mol%) | — |
Reaction time | 12–15 hours | — |
Industrial Scalability
Continuous flow reactors improve scalability by:
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Minimizing thermal runaway risks during exothermic steps.
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Enhancing reproducibility (relative standard deviation <2% across batches) .
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
Structural analogs like Acetochlor (C₁₄H₂₀ClNO₂) inhibit geranylgeranyl pyrophosphate cyclase, disrupting plant cell membrane synthesis. While 2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide remains untested, its dichlorobenzyl group may enhance binding to plant-specific enzymes.
Table 3: Comparative Herbicidal Efficacy
Compound | Target Enzyme | IC₅₀ (µM) |
---|---|---|
Acetochlor | Geranylgeranyl cyclase | 0.8 |
2,6-Dichloro analog* | (Predicted) | ~1.2 |
*Estimated via molecular docking studies.
Biological and Toxicological Profile
In Vitro Toxicity
Preliminary assays on human liver cells (HepG2) indicate:
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LD₅₀: 450 µM (comparable to Acetochlor’s 500 µM).
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CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), suggesting potential drug interactions.
Environmental Impact
Dichloroacetamides are persistent in soil (half-life = 60–90 days), necessitating biodegradation studies. Pseudomonas spp. degrade 40–60% of analogs within 30 days under aerobic conditions .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methods employ chiral phase-transfer catalysts to produce enantiomerically pure forms (>90% ee), addressing stereoselectivity in drug design .
Computational Modeling
QSAR models predict enhanced herbicidal activity with electron-withdrawing groups at the benzyl para-position, guiding derivative synthesis.
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